1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole 1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15595613
InChI: InChI=1S/C26H28N2O2/c1-26(2,3)20-11-9-19(10-12-20)17-28-24-8-6-5-7-23(24)27-25(28)18-30-22-15-13-21(29-4)14-16-22/h5-16H,17-18H2,1-4H3
SMILES:
Molecular Formula: C26H28N2O2
Molecular Weight: 400.5 g/mol

1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

CAS No.:

Cat. No.: VC15595613

Molecular Formula: C26H28N2O2

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole -

Specification

Molecular Formula C26H28N2O2
Molecular Weight 400.5 g/mol
IUPAC Name 1-[(4-tert-butylphenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole
Standard InChI InChI=1S/C26H28N2O2/c1-26(2,3)20-11-9-19(10-12-20)17-28-24-8-6-5-7-23(24)27-25(28)18-30-22-15-13-21(29-4)14-16-22/h5-16H,17-18H2,1-4H3
Standard InChI Key DCSRVNXDNSDMHW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-[(4-methoxyphenoxy)methyl]-1-[4-(2-methyl-2-propanyl)benzyl]-1H-benzimidazole, reflecting its substitution pattern (Figure 1) . Its molecular formula is C₂₆H₂₈N₂O₂, with a molecular weight of 400.522 g/mol . The structure comprises a benzimidazole core (a fusion of benzene and imidazole rings) substituted at the 1-position with a 4-tert-butylbenzyl group and at the 2-position with a (4-methoxyphenoxy)methyl moiety.

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC₂₆H₂₈N₂O₂
Molecular Weight400.522 g/mol
IUPAC Name2-[(4-Methoxyphenoxy)methyl]-1-[4-(2-methyl-2-propanyl)benzyl]-1H-benzimidazole
SMILES NotationCOC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)(C)C

Structural and Stereochemical Considerations

The tert-butyl group at the para position of the benzyl substituent introduces significant steric bulk, which may influence the compound’s solubility and interaction with biological targets . The methoxyphenoxy methyl group contributes ether and methoxy functionalities, enhancing potential hydrogen-bonding interactions. X-ray crystallography data for analogous benzimidazole derivatives (e.g., CCDC 235952) reveal planar benzimidazole cores with substituents adopting orthogonal orientations to minimize steric clashes .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing reagents . For 1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, a plausible multi-step synthesis involves:

  • Formation of the Benzimidazole Core: Reaction of o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions .

  • N-Alkylation: Introduction of the 4-tert-butylbenzyl group using 4-tert-butylbenzyl bromide in the presence of a base .

  • O-Methylation: Attachment of the (4-methoxyphenoxy)methyl group via nucleophilic substitution or Mitsunobu reaction .

Green chemistry approaches, such as microwave-assisted synthesis or catalysis with ammonium chloride, could enhance yield and reduce reaction times .

Analytical Characterization

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns.

  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight .

  • X-ray Diffraction (XRD): For crystal structure elucidation, as demonstrated in related compounds .

Physicochemical Properties and Reactivity

Solubility and Stability

The tert-butyl group enhances lipophilicity (predicted logP ~4.5), suggesting poor aqueous solubility but favorable membrane permeability . Stability studies under varying pH and temperature conditions are warranted, as benzimidazoles are prone to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Profiles

  • UV-Vis Spectroscopy: Absorption maxima near 270–300 nm, typical for benzimidazole π→π* transitions .

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=N (≈1600 cm⁻¹) and C-O (≈1250 cm⁻¹) .

CompoundActivity (IC₅₀/EC₅₀)Target Organism/Cell LineSource
2-(4-Methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H-benzimidazoleNot reportedN/A
2-((1H-benzimidazol-2-yl)thio)-1-(piperazin-1-yl)ethan-1-one12 µM (Trichinella spiralis)Helminths
Methyl 2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate8 µM (HL60 leukemia cells)Human leukemia

Structure-Activity Relationship (SAR) Insights

  • tert-Butyl Group: Enhances metabolic stability by resisting oxidative degradation .

  • Methoxyphenoxy Substituent: May improve bioavailability through modulation of solubility and target affinity .

Applications and Future Directions

Drug Discovery

This compound’s profile aligns with leads for:

  • Antiparasitic Agents: Targeting neglected tropical diseases .

  • Oncology Therapeutics: Potentiating chemotherapeutic regimens .

Materials Science

Benzimidazole derivatives are explored as:

  • Organic Semiconductors: Due to extended π-conjugation .

  • Metal-Organic Frameworks (MOFs): As ligands for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator